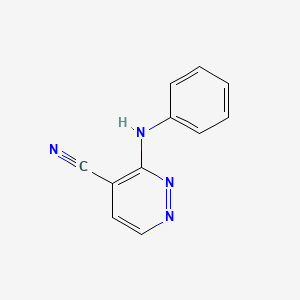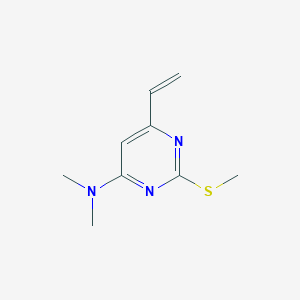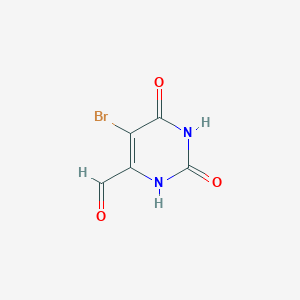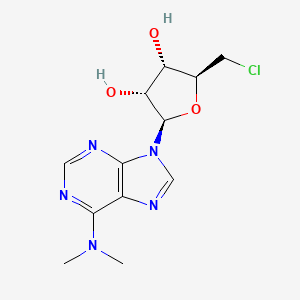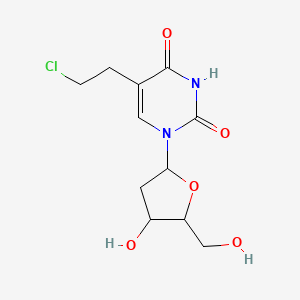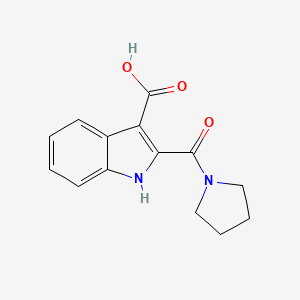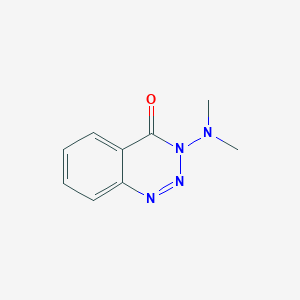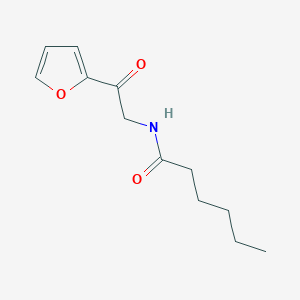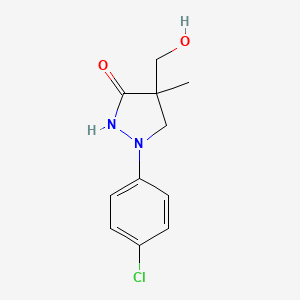
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a methyl group attached to a pyrazolidinone ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with acetone to yield the desired pyrazolidinone compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one has found applications in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt bacterial cell membranes. In the context of anti-inflammatory activity, the compound may inhibit the production of pro-inflammatory cytokines or modulate the activity of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one can be compared with other pyrazolidinone derivatives, such as:
1-Phenyl-3-methylpyrazolidin-3-one: Lacks the chlorophenyl and hydroxymethyl groups, resulting in different chemical properties and biological activities.
1-(4-Methoxyphenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83868-53-5 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidin-3-one |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(7-15)6-14(13-10(11)16)9-4-2-8(12)3-5-9/h2-5,15H,6-7H2,1H3,(H,13,16) |
InChI Key |
ZZEZUWVMBIQWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


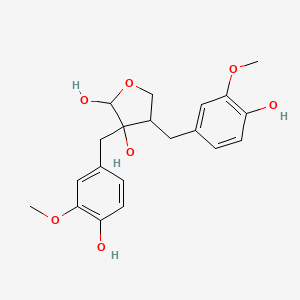
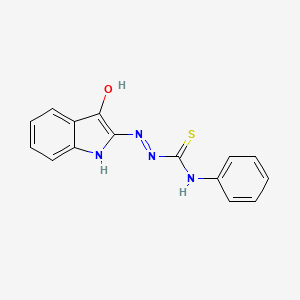
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)


